6,15-Diketo-13,14-dihydro-PGF1alpha (DK) is a metabolite of prostacyclin (PGI2) . It is also known by other names such as 6,15-DIKETO-13,14-DIHYDRO PROSTAGLANDIN F1alpha and 6,15-Ddpf .
DK can be synthesized from the repeated base-catalyzed hydrolysis of methyl ester derivatives in [18O] water . This method has been used for the microdetermination of DK .
The molecular formula of DK is C20H34O6 . The IUPAC name is 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid . The InChI and SMILES strings provide more detailed information about its molecular structure .
The molecular weight of DK is 370.5 g/mol . More detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume can be found in the PubChem database .
6,15-Diketo-13,14-dihydro-Prostaglandin F1α is classified as a prostaglandin metabolite. It is primarily synthesized in the body from prostacyclin through metabolic pathways involving enzymatic transformations. As a derivative of PGI2, it serves as a biomarker for assessing PGI2 production in vivo due to the rapid metabolism of PGI2 itself .
The synthesis of 6,15-Diketo-13,14-dihydro-Prostaglandin F1α can be achieved through several methods:
The molecular structure of 6,15-Diketo-13,14-dihydro-Prostaglandin F1α features several key characteristics:
The InChI key for this compound is VKPWUQVGTPVEMU-QVPQFPIISA-N, and its structural representation includes a cyclopentane ring fused to a heptanoic acid moiety .
6,15-Diketo-13,14-dihydro-Prostaglandin F1α participates in various chemical reactions:
These reactions are significant for modifying the compound for use in research or pharmaceutical applications .
The mechanism of action for 6,15-Diketo-13,14-dihydro-Prostaglandin F1α primarily involves its interaction with intracellular signaling pathways:
This action underlies its potential therapeutic effects in cardiovascular diseases by promoting vascular health and preventing thrombosis.
The physical and chemical properties of 6,15-Diketo-13,14-dihydro-Prostaglandin F1α include:
These properties are crucial for understanding how the compound behaves in biological systems and its potential bioavailability .
6,15-Diketo-13,14-dihydro-Prostaglandin F1α has several notable applications in scientific research:
6,15-Diketo-13,14-dihydro-Prostaglandin F1alpha (DK-PGF1α) is systematically named as 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid. Its common synonyms include 6,15-diketo-13,14-dihydro-PGF1α, 13,14-dihydro-6,15-diketo-Prostaglandin F1alpha, and 6,15-dioxo-9α,11α-dihydroxy-13E-prostenoic acid [5] [6] [8]. Classified as a prostanoid metabolite, it belongs to the eicosanoid family derived from arachidonic acid. Its molecular formula is C₂₀H₃₄O₆, with a molecular weight of 370.48 g/mol [2] [8]. The structure features:
Table 1: Key Chemical Identifiers of DK-PGF1α
Property | Value | Source |
---|---|---|
CAS Number | 63983-53-9 (primary), 63446-59-3 | [2] [5] |
IUPAC Name | 7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid | [6] [8] |
Molecular Formula | C₂₀H₃₄O₆ | [2] [8] |
Canonical SMILES | CCCCCC(=O)CC[C@H]1C@HCC@H[C@@H]1CC(=O)CCCCC(=O)O | [5] [8] |
InChI Key | KBHLXKOKUVJZIS-MKXGPGLRSA-N | [6] [8] |
DK-PGF1α is a stable terminal metabolite of prostacyclin (Prostaglandin I₂, PGI₂), a potent vasodilator and inhibitor of platelet aggregation [3] [5] [9]. The metabolic pathway involves:
Biologically, DK-PGF1α modulates vascular function by:
Table 2: Metabolic Studies of DK-PGF1α in Model Systems
Study Model | Key Finding | Method | Citation |
---|---|---|---|
Cats/Rabbits | Rapid conversion of 6-keto-PGF1α to DK-PGF1α in vivo | Radioimmunoassay (RIA) | [3] |
Mice | Identification of dinor-13,14-dihydro-6,15-diketo-PGF1α as a major urinary metabolite of PGI₃ | LC-MS/MS | [7] |
Human Plasma | Baseline DK-PGF1α levels detected at ~297.8 pg/mL | GC/Selected Ion Monitoring | [1] |
The characterization of DK-PGF1α emerged from investigations into prostacyclin metabolism in the late 1970s and early 1980s. Key milestones include:
The metabolite’s role in cardiovascular biology was further clarified when studies in the 1980s–1990s linked it to cAMP-mediated cholesterol efflux in vascular cells, suggesting implications for atherosclerosis research [2] [9]. Its commercial availability as a reference standard (from suppliers like Cayman Chemical and Axios Research) by the early 2000s facilitated pharmacological and metabolic studies [4] [9]. Today, DK-PGF1α remains critical for evaluating prostacyclin dynamics in cardiovascular and metabolic diseases.
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2